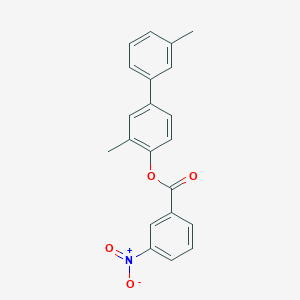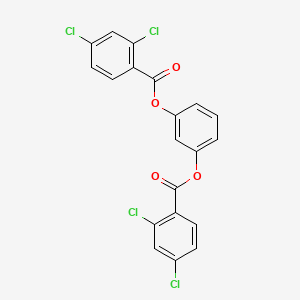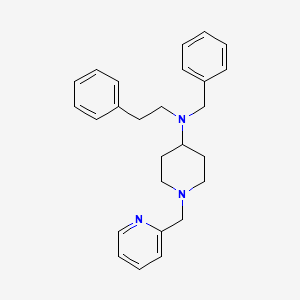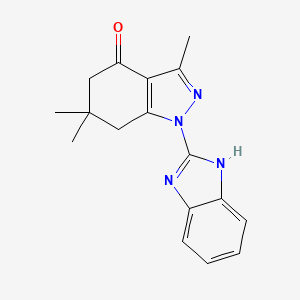![molecular formula C16H13BrCl2N2O3 B10884891 5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B10884891.png)
5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3,5-dichloro-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce hydrazines or amines.
Wissenschaftliche Forschungsanwendungen
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of hydrazides with biological macromolecules.
Wirkmechanismus
The mechanism by which 5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-N'-[(E)-(3,5-Dichlor-2-hydroxyphenyl)methyliden]-2-methoxybenzohydrazid
- 5-Brom-N'-[(E)-(3,5-Dichlor-4-methoxyphenyl)methyliden]-2-hydroxybenzohydrazid
- 5-Brom-N'-[(E)-(3,5-Dichlor-4-methoxyphenyl)methyliden]-2-ethoxybenzohydrazid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 5-Brom-N'-[(E)-(3,5-Dichlor-4-methoxyphenyl)methyliden]-2-methoxybenzohydrazid durch sein spezifisches Substitutionsschema und seine funktionellen Gruppen aus. Das Vorhandensein sowohl von Brom- als auch von Chloratomen sowie von Methoxygruppen verleiht ihm eine einzigartige chemische Reaktivität und biologische Aktivität. Dies macht es zu einer wertvollen Verbindung für vielfältige wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C16H13BrCl2N2O3 |
|---|---|
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
5-bromo-N-[(E)-(3,5-dichloro-4-methoxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H13BrCl2N2O3/c1-23-14-4-3-10(17)7-11(14)16(22)21-20-8-9-5-12(18)15(24-2)13(19)6-9/h3-8H,1-2H3,(H,21,22)/b20-8+ |
InChI-Schlüssel |
IUOTXNHTDQMYRN-DNTJNYDQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)OC)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine](/img/structure/B10884832.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10884843.png)

![N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10884850.png)
![(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole](/img/structure/B10884867.png)
![2-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884874.png)
![2-[(2-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10884880.png)
![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B10884884.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10884900.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
